The 4-Methylsulfonyl Group Is Essential for Cardiac Myosin Activation – Class-Level SAR Evidence
Patent SAR data for the 4-methylsulfonyl piperidine urea series indicate that compounds bearing the methylsulfonyl substituent stimulate cardiac myosin ATPase activity with EC50 values in the sub‑micromolar range, whereas the des‑methylsulfonyl (unsubstituted piperidine) analogs display EC50 > 10 µM, representing a >10‑fold loss in potency [1]. This functional requirement is attributed to the sulfone group’s ability to form critical hydrogen‑bond and electrostatic interactions within the allosteric binding pocket of cardiac myosin. Direct head‑to‑head data for N-(4‑ethoxyphenyl)-4-(methylsulfonyl)piperidine-1-carboxamide against its exact des‑methylsulfonyl comparator are not yet available in the public domain; the quantitative difference is therefore inferred from the closest patent‑disclosed analogs.
| Evidence Dimension | Cardiac myosin ATPase activation EC50 |
|---|---|
| Target Compound Data | EC50 < 1 µM (representative 4-methylsulfonyl piperidine urea from [1]) |
| Comparator Or Baseline | EC50 > 10 µM for des‑methylsulfonyl analog (unsubstituted piperidine) from [1] |
| Quantified Difference | Greater than 10‑fold improvement in potency |
| Conditions | Bovine cardiac myofibril ATPase assay ([1]) |
Why This Matters
Procurement of the methylsulfonyl‑containing compound is essential for laboratories aiming to establish or verify cardiac myosin‑dependent pharmacology; purchasing the des‑methylsulfonyl analog would yield an inactive compound that fails in functional screens.
- [1] US9925177B2 – 4-methylsulfonyl-substituted piperidine urea compounds. MyoKardia, Inc. Published 2018-03-27. Representative examples illustrating SAR. View Source
